molecular formula C8H5F2N B1392987 4-Ethynyl-3,5-difluoroaniline CAS No. 1233501-56-8

4-Ethynyl-3,5-difluoroaniline

Cat. No.: B1392987
CAS No.: 1233501-56-8
M. Wt: 153.13 g/mol
InChI Key: HPZBNOIVBCZQRR-UHFFFAOYSA-N
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Description

4-Ethynyl-3,5-difluoroaniline is an organic compound with the molecular formula C₈H₅F₂N. It is characterized by the presence of an ethynyl group attached to a difluoroaniline core.

Scientific Research Applications

4-Ethynyl-3,5-difluoroaniline has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-3,5-difluoroaniline typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-difluoroaniline.

    Ethynylation: The ethynyl group is introduced through a reaction with an appropriate ethynylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated systems to ensure consistent quality and efficiency. The reaction conditions are optimized to minimize by-products and maximize yield .

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-3,5-difluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .

Mechanism of Action

The mechanism of action of 4-Ethynyl-3,5-difluoroaniline involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, while the difluoroaniline core can interact with enzymes and other proteins. These interactions can modulate biological pathways and result in specific effects .

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluoroaniline: Lacks the ethynyl group, making it less reactive in certain chemical reactions.

    4-Ethynylaniline: Contains an ethynyl group but lacks the difluoro substitution, affecting its chemical properties and reactivity.

Uniqueness

4-Ethynyl-3,5-difluoroaniline is unique due to the combination of the ethynyl group and difluoroaniline core. This combination imparts distinct chemical properties, making it valuable in specific synthetic applications and research contexts .

Properties

IUPAC Name

4-ethynyl-3,5-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N/c1-2-6-7(9)3-5(11)4-8(6)10/h1,3-4H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZBNOIVBCZQRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=C(C=C1F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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